molecular formula C20H19N3O4S2 B2918203 Ethyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate CAS No. 864922-49-6

Ethyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Cat. No.: B2918203
CAS No.: 864922-49-6
M. Wt: 429.51
InChI Key: YTCAGNMIHKFETJ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a central ethyl benzoate scaffold substituted at the 4-position with a thioacetamido linker. This linker connects to a 1,2,4-thiadiazole ring, which is further substituted at position 3 with a 4-methoxyphenyl group.

Properties

IUPAC Name

ethyl 4-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-3-27-19(25)14-4-8-15(9-5-14)21-17(24)12-28-20-22-18(23-29-20)13-6-10-16(26-2)11-7-13/h4-11H,3,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCAGNMIHKFETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, a compound featuring a 1,2,4-thiadiazole moiety, is gaining attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₂N₄O₄S₂
  • Molecular Weight : 422.5 g/mol
  • CAS Number : 864919-68-6

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. A study highlighted that derivatives of 1,3,4-thiadiazole with a 4-methoxyphenyl substituent demonstrated promising anticancer activity against various cell lines:

Cell Line IC50 (µM)
SK-OV-319.5
MCF-70.28
A5490.52

These values suggest that the compound is particularly effective against breast and lung cancer cell lines .

Antimicrobial Properties

Thiadiazole derivatives have also been noted for their antimicrobial activity. A synthesis study evaluated the antibacterial effects of novel thiadiazole compounds:

  • Compounds were tested against several bacterial strains.
  • Notable results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria.

The presence of the thiadiazole ring was correlated with enhanced antimicrobial efficacy due to its ability to disrupt bacterial cell wall synthesis .

Neuroprotective Effects

The neuroprotective potential of thiadiazole derivatives has been investigated in various models. One study utilized the PTZ (pentylenetetrazol) and MES (maximal electroshock seizure) models to assess anticonvulsant activity:

Model Inhibition Rate (%)
PTZ83
MES75

These findings suggest that the compound may offer therapeutic benefits in managing epilepsy and other neurological disorders .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

  • Anticancer Evaluation : A systematic investigation into various derivatives revealed that modifications on the thiadiazole ring influenced cytotoxicity against cancer cell lines. The study concluded that electron-donating groups significantly enhance anticancer activity .
  • Antimicrobial Screening : Another research effort focused on synthesizing novel thiadiazole derivatives from fatty acids and evaluating their antibacterial properties. Results indicated potent activity against both Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Studies : The anticonvulsant properties were validated using established animal models, demonstrating a favorable safety profile alongside efficacy .

Comparison with Similar Compounds

Key Functional Groups :

  • Ethyl benzoate ester (hydrolysis-sensitive).
  • Thioacetamido bridge (enhances stability and sulfur-mediated interactions).
  • 3-(4-Methoxyphenyl)-1,2,4-thiadiazole (electron-rich aromatic system for target binding).

Comparative Analysis with Structural Analogs

Structural Comparison

The table below highlights structural differences between the target compound and key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Ethyl 4-(2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate (Target) C₁₉H₁₈N₄O₄S₃ (inferred) ~486.5 (calc.) 3-(4-Methoxyphenyl)-1,2,4-thiadiazole; thioacetamido bridge; ethyl benzoate N/A
Ethyl 2-(2-(3-(Methylthio)-1,2,4-thiadiazol-5-ylthio)acetamido)-4-phenylthiazole-5-carboxylate C₁₇H₁₆N₄O₃S₄ 452.59 3-(Methylthio)-1,2,4-thiadiazole; phenylthiazole core; ethyl carboxylate
Ethyl 4-(2-(5-Methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)benzoate C₁₉H₁₈N₃O₄S₂ ~416.5 (calc.) Benzo[d]imidazole with 5-methoxy; thioacetamido bridge; ethyl benzoate
Ethyl 4-(2-((6-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate C₂₄H₂₁N₅O₃S₂ 491.6 Pyridazin-thiazole hybrid; pyridin-3-yl substituent; ethyl benzoate

Key Observations :

  • Heterocyclic Core : The target compound’s 1,2,4-thiadiazole differs from analogs with benzimidazole , thiazole-pyridazine , or phenylthiazole cores.
  • Substituent Effects : The 4-methoxyphenyl group in the target compound increases aromaticity and electron-donating capacity compared to methylthio (in ) or pyridinyl groups (in ).
  • Bioactivity Implications: Thiadiazoles are known for enzyme inhibition (e.g., Sirt2/HDAC6 inhibitors in ), while benzimidazoles often exhibit antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Ethyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

React 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol with chloroacetyl chloride to form the thioether intermediate.

Couple this intermediate with ethyl 4-aminobenzoate under anhydrous conditions (e.g., dry acetone or DMF) using a base like potassium carbonate. Reflux for 12–16 hours to achieve amide bond formation .
Note: Purification typically involves recrystallization from ethanol or column chromatography.

Q. How can the purity and structure of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of the 4-methoxyphenyl group (δ ~3.8 ppm for OCH₃) and ester carbonyl (δ ~4.3 ppm for CH₂CH₃ and δ ~168 ppm for C=O in 13C^{13}\text{C} NMR) .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak matching the exact mass (e.g., calculated for C21H20N3O4S2\text{C}_{21}\text{H}_{20}\text{N}_3\text{O}_4\text{S}_2: ~458.08 g/mol).
  • IR Spectroscopy : Identify amide N-H stretches (~3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

Q. What safety precautions are essential during handling?

  • Guidelines :

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/oral exposure (Category 4 acute toxicity per CLP regulations) .
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in a cool, dry place away from ignition sources (flash point >150°C inferred from analog data) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Strategies :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Catalysis : Use coupling agents like HATU or EDCI to improve amidation efficiency .
  • Temperature Control : Reduce side reactions by maintaining reflux temperatures at 80–90°C instead of higher ranges .
    • Data Analysis : Compare yields under varying conditions (e.g., 65% in acetone vs. 75% in DMF) and optimize via DOE (Design of Experiments) .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Approaches :

  • Antimicrobial Activity : Perform broth microdilution assays (MIC determination) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Test inhibitory effects on COX-2 or EGFR kinases using fluorometric assays .

Q. How can structural analogs improve SAR understanding?

  • Approach :

Synthesize derivatives with modified substituents (e.g., replace 4-methoxyphenyl with halogenated aryl groups).

Compare bioactivity data to identify critical pharmacophores. For example:

  • Electron-withdrawing groups (e.g., -Cl) may enhance antimicrobial potency .
  • Bulkier substituents could reduce cytotoxicity due to steric hindrance .

Data Analysis & Computational Questions

Q. How to resolve contradictions in biological activity data across studies?

  • Root Cause Analysis :

  • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time).
  • Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid solvent toxicity artifacts .
  • Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) .

Q. What computational tools predict binding modes with biological targets?

  • Molecular Docking :

  • Use Glide XP (Schrödinger) to model interactions with enzymes like EGFR. Key parameters:
  • Hydrophobic enclosure scoring for thiadiazole and benzoate moieties .
  • Hydrogen-bonding analysis with catalytic residues (e.g., Lys721 in EGFR) .
  • Validate with MD simulations (e.g., Desmond) to assess binding stability over 100 ns .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
SolventDry acetone or DMF
Reaction Time12–16 hours
BaseK₂CO₃
Yield65–75%

Table 2 : Recommended Analytical Techniques for Characterization

TechniqueTarget Functional GroupReference
1^1H NMROCH₃, ester CH₂CH₃
HRMSMolecular ion (m/z 458)
IRAmide N-H, C=O

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